molecular formula C18H17N3O2S2 B2713921 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034430-96-9

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2713921
CAS No.: 2034430-96-9
M. Wt: 371.47
InChI Key: LVCJWYPGEVXFJB-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule based on a benzothiazole-pyridine carboxamide scaffold, designed for advanced life sciences research. Compounds featuring the benzothiazole core are of significant scientific interest due to their diverse biological activities. For instance, the benzothiazole dye Thioflavin T is well-known for its specific binding to amyloid fibrils, making it a vital tool for diagnosing protein aggregation diseases . Furthermore, related benzothiazole derivatives have been identified as potent inhibitors of critical signaling pathways, such as the c-Jun NH2-terminal protein kinase (JNK), demonstrating neuroprotective effects in models of cerebral ischemia . This suggests potential research applications for this compound in neuroscience and cytoprotection studies. The structure of this compound, which incorporates a pyridine carboxamide moiety, is similar to other pharmacologically active molecules developed as positive allosteric modulators for specific receptors, indicating its potential utility in probing complex biochemical mechanisms . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-4-2-6-14-15(11)20-18(25-14)21-16(22)13-5-3-8-19-17(13)23-12-7-9-24-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCJWYPGEVXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.

    Synthesis of the Tetrahydrothiophene Moiety: Tetrahydrothiophene can be prepared by the hydrogenation of thiophene in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and tetrahydrothiophene moieties with nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological pathways or as a tool in biochemical assays.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Methodological Notes

  • Structural Characterization : Analogous compounds were analyzed via IR, NMR (¹H and ¹³C), and elemental analysis, with data consistency verified using computational tools (e.g., SHELX , WinGX ).
  • Biological Assays : Activities were tested via broth dilution against Gram-positive/negative bacteria and fungi, with standard drugs (ampicillin, griseofulvin) as controls .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃N₃O₂S₂

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. For example, a study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. The compound demonstrated selective cytotoxicity against various cancer cell lines, notably U937 and MCF-7, with IC₅₀ values indicating potent activity (5.2 μM and 6.6 μM respectively) .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
  • Caspase Activation : The activation of procaspase-3 is critical for inducing apoptosis in cancer cells.
  • Metal Ion Chelation : The compound's structure allows it to chelate metal ions like zinc, which is essential for the activation of certain enzymes involved in cancer progression .

Case Studies

  • Study on Apoptosis Induction : A series of benzothiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. The findings revealed that compounds similar to this compound showed strong caspase activation activity (>60% compared to controls) .
  • Selectivity and Potency : In comparative studies, the compound exhibited higher selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. This was attributed to the unique combination of thiophene and benzothiazole structures enhancing its biological activity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC₅₀)Mechanism
Compound 8j5.2 μMProcaspase activation
Compound 8k6.6 μMProcaspase activation
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesVariesEnzyme inhibition

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